molecular formula C17H13Cl2N3O3 B2359793 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 891138-91-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2359793
CAS No.: 891138-91-3
M. Wt: 378.21
InChI Key: GPTLCGUZMDQLIV-UHFFFAOYSA-N
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Description

“N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 2,5-dichlorophenyl group and a benzamide group. The benzamide group is further substituted with an ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the dichlorophenyl group, and the benzamide group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The oxadiazole ring in the compound is a heterocycle and may undergo reactions typical of such structures. The dichlorophenyl group may undergo electrophilic aromatic substitution reactions. The benzamide group could participate in various reactions involving the carbonyl group or the amide linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and benzamide groups could impact its solubility, while the oxadiazole ring could influence its stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research on similar compounds, such as the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, reveals the unexpected synthesis of 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, demonstrating the complexity and unpredictability of reactions involving 1,3,4-oxadiazole derivatives (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

Antimicrobial Activities

  • Studies have shown that 1,3,4-oxadiazole derivatives exhibit antimicrobial activities. For example, synthesis and evaluation of 1,3,4-oxadiazole bearing Schiff base moiety have demonstrated in vitro antibacterial and antifungal activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Antioxidant Activity

  • New derivatives of 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant activities. Some compounds showed significant free-radical scavenging ability, indicating potential applications in materials science and medicinal chemistry for antioxidant property enhancement (Shakir, Ariffin, & Abdulla, 2014).

Anticancer Evaluation

  • The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines, showcasing the potential of 1,3,4-oxadiazole derivatives in anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many oxadiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of oxadiazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLCGUZMDQLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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